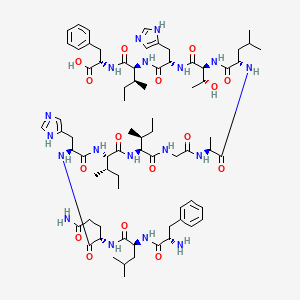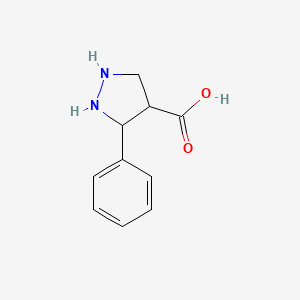
6-Chloro-1-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound with the molecular formula C5H7ClN2O2 It is a derivative of diazinane, a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1,3-diazinane-2,4-dione typically involves the chlorination of 1-methyl-1,3-diazinane-2,4-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-azido-1-methyl-1,3-diazinane-2,4-dione or 6-thiocyanato-1-methyl-1,3-diazinane-2,4-dione.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-amino-1-methyl-1,3-diazinane-2,4-dione.
Aplicaciones Científicas De Investigación
6-Chloro-1-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione
- 5,6-Dihydroxy-5-methyl-1,3-diazinane-2,4-dione
- 6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione
Uniqueness
6-Chloro-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H7ClN2O2 |
|---|---|
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
6-chloro-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
Clave InChI |
PYVYVQYIOUUFIE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)

![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
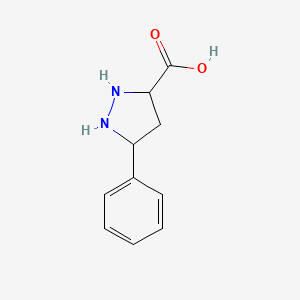
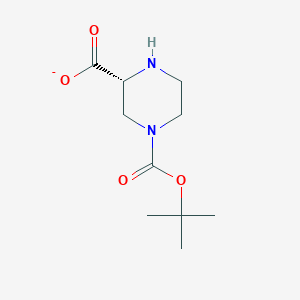
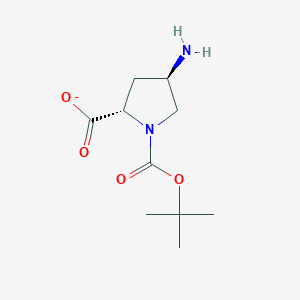
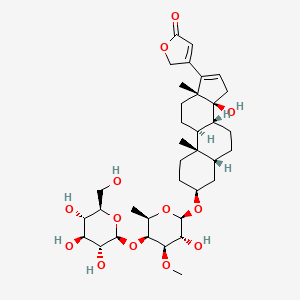



![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)
